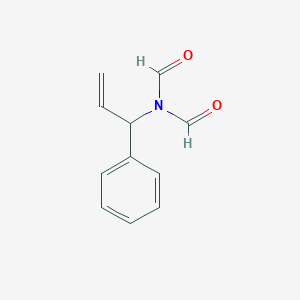

N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide (non-preferred name)

Description

N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formyl group attached to a phenylprop-2-en-1-yl moiety

Properties

CAS No. |

675608-25-0 |

|---|---|

Molecular Formula |

C11H11NO2 |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-formyl-N-(1-phenylprop-2-enyl)formamide |

InChI |

InChI=1S/C11H11NO2/c1-2-11(12(8-13)9-14)10-6-4-3-5-7-10/h2-9,11H,1H2 |

InChI Key |

OJMUPIPEOCHHQT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC=CC=C1)N(C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide typically involves the reaction of formamide with 1-phenylprop-2-en-1-ylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Formamide+1-phenylprop-2-en-1-ylamine→N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide

Industrial Production Methods

Industrial production of N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The phenylprop-2-en-1-yl moiety can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide exerts its effects involves interactions with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenylprop-2-en-1-yl moiety may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

N-Formylaniline: Similar structure but lacks the phenylprop-2-en-1-yl moiety.

N-Phenylformamide: Similar structure but lacks the formyl group on the phenylprop-2-en-1-yl moiety.

Uniqueness

N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide is unique due to the presence of both the formyl group and the phenylprop-2-en-1-yl moiety, which confer distinct chemical and biological properties.

Biological Activity

N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article synthesizes research findings regarding its biological activity, highlighting key studies, mechanisms of action, and relevant data.

Chemical Structure and Properties

N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide belongs to a class of compounds characterized by an amide linkage and a phenylpropene moiety. This structural configuration is essential for its interaction with biological targets, influencing its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide exhibit significant antibacterial properties. For instance, a study focusing on derivatives containing pyrimidine moieties reported high antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 2 mg/mL, indicating potent antimicrobial effects .

The antibacterial activity has been attributed to the inhibition of flavohemoglobin (flavoHB), an enzyme crucial for bacterial survival under nitrosative stress. The binding affinity of these compounds to flavoHB was evaluated using molecular docking studies, revealing strong interactions with binding energies of approximately -10.4 kcal/mol, which surpassed those of standard antibacterial agents .

Anticancer Activity

In addition to its antibacterial properties, N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide has shown promise as an anticancer agent. A study evaluating related compounds demonstrated their ability to induce apoptosis in various cancer cell lines, including cervical and breast cancer cells. The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing growth inhibition concentrations (GI50) ranging from 5 to 91 nM for the most active derivatives .

Comparative Efficacy

The anticancer efficacy of these compounds was compared against a panel of cancer cell lines, showing that certain derivatives maintained effectiveness even in drug-resistant cell lines. This property is particularly valuable in the context of developing treatments for resistant cancers .

Research Findings Summary

The following table summarizes key findings from recent studies on the biological activity of N-Formyl-N-(1-phenylprop-2-en-1-yl)formamide and related compounds:

| Activity | Target/Cell Line | MIC/GI50 Values | Mechanism |

|---|---|---|---|

| Antibacterial | Various bacterial strains | 0.5 - 2 mg/mL | Inhibition of flavohemoglobin (flavoHB) |

| Anticancer | Cervical (HeLa), Breast (MDA-MB231) | 5 - 91 nM | Induction of apoptosis via cytotoxicity |

Case Studies

- Antibacterial Study : A series of derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications in the chemical structure significantly influenced antibacterial potency, with specific moieties enhancing activity against resistant strains .

- Anticancer Evaluation : In vitro studies on breast cancer cell lines revealed that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways, suggesting potential as therapeutic agents in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.